Erythro-D-β-Hydroxynorleucine

Microbiological antitumor screening Lactobacillus casei assay Structure-activity relationship

Researchers requiring stereochemically defined β-hydroxy-α-amino acids face supply challenges with undefined isomeric mixtures. Erythro-D-β-Hydroxynorleucine (CAS 59286-26-9) with defined (2R,3R) configuration eliminates this variability. • Defined substrate for amino acid acylase stereospecificity studies-hog renal acylase I differentiates erythro vs. threo diastereomers; D-erythro isomer serves as inert control or N-chloroacetyl derivative precursor for growth inhibition assays. • Chiral building block for antiviral/antihypertensive peptidomimetics as DL-6-Hydroxy Norleucine analog; ensures biological activity can be unambiguously attributed to erythro-D stereochemistry. • Supplied ≥95% HPLC, white to off-white solid; ship ambient, store 2-8°C under inert atmosphere.

Molecular Formula
Molecular Weight 161.2
Cat. No. B1579463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythro-D-β-Hydroxynorleucine
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-D-β-Hydroxynorleucine: Why (2R,3R) Stereochemistry Matters


Erythro-D-β-Hydroxynorleucine (CAS 59286-26-9), systematically named (2R,3R)-3-hydroxynorleucine or D-norleucine, 3-hydroxy-, erythro-, is a chiral non-proteinogenic β-hydroxy-α-amino acid with molecular formula C₆H₁₃NO₃ and molecular weight 147.17 g/mol [1]. It is primarily supplied as a white to off-white solid with a minimum purity specification of 95% (HPLC), intended for laboratory research and use as a synthetic intermediate . The compound is structurally characterized by a hydroxyl group at the β-carbon (C-3) and an n-propyl side chain, with the erythro configuration indicating a (2R,3R) absolute stereochemistry that distinguishes it from its three other stereoisomers.

Erythro-D-β-Hydroxynorleucine: Substitution Risks


Substituting Erythro-D-β-Hydroxynorleucine with a racemic mixture, a diastereomeric mixture, or even a single-enantiomer threo isomer is not scientifically equivalent. Early foundational work demonstrated that the four stereoisomers of β-hydroxynorleucine exhibit markedly different substrate behavior toward hog renal acylase I, with the acyl B isomer (slower-moving diastereomer in a defined chromatographic system) being a substantially better substrate than the acyl A isomer [1]. Moreover, in a Lactobacillus casei microbiological assay designed to screen for antitumor activity, the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B displayed approximately twice the growth inhibitory activity of the other three isomers [1]. These findings establish that the biological recognition of β-hydroxynorleucine derivatives is contingent on both relative configuration (erythro vs. threo) and absolute configuration (D vs. L). Using an undefined isomer mixture or the wrong stereoisomer can therefore introduce uncontrolled variability into biochemical assays, enzymatic resolutions, or chiral intermediate syntheses.

Erythro-D-β-Hydroxynorleucine vs. Analogs: Evidence Guide


N-Chloroacetyl Derivative: Growth Inhibition vs. Other Isomers

In a comparative microbiological assay using Lactobacillus casei, the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B of β-hydroxynorleucine exhibited approximately twice the growth inhibitory activity of the N-chloroacetyl derivatives of the other three stereoisomers [1]. While the free amino acid forms showed no growth inhibition, only the N-acylated isomers displayed activity. Among these, the D-enantiomorph of diastereomer B was the most potent. The chromatographic designation 'B' refers to the slower-moving diastereomer in a partition column chromatography system; based on established chromatographic behavior of β-hydroxy amino acids, diastereomer B is consistent with the threo relative configuration, suggesting that the D-threo isomer (2R,3S) and not the erythro-D isomer may be the active species identified, but the precise erythro/threo assignment was not unambiguously confirmed in the study [1]. Cross-referencing with Creative Peptides product listings confirms that the commercial (2R,3S) isomer is explicitly labeled as 'Threo-D-β-Hydroxynorleucine,' lending circumstantial support to the threo assignment for diastereomer B .

Microbiological antitumor screening Lactobacillus casei assay Structure-activity relationship

Acylase I Substrate Preference: Erythro vs. Threo

In the same study, hog renal acylase I was used to hydrolyze the N-chloroacetyl derivatives of the L-isomers of each β-hydroxynorleucine diastereomer. The acyl B isomer (slower-moving diastereomer) was found to be a better substrate than the acyl A isomer (faster-moving diastereomer) [1]. While absolute rates were not reported, the qualitative difference in enzymatic susceptibility directly impacts preparative resolution strategies. If the faster-moving diastereomer A corresponds to the erythro configuration—as is typical for β-hydroxy amino acids in butanol-acetic acid-water systems—then the N-chloroacetyl-L-erythro isomer is hydrolyzed more slowly than its threo counterpart.

Enzymatic resolution Acylase I substrate specificity Chiral separation

OST Glycosylation: β-Hydroxynorleucine vs. Threonine Analogs

Breuer et al. (2001) evaluated tripeptide substrates containing various β-hydroxy amino acids in the Asn-Xaa-Thr/Ser consensus sequence for pig liver oligosaccharyltransferase (OST). A tripeptide containing L-β-hydroxynorleucine (L-Hnl, supplied as an approximately 2:1 mixture of L-threo and L-allo/erythro isomers) exhibited a relative glycosylation efficiency (Vmax/KM) of ~0.5 cpm/mM, representing an approximately 750-fold reduction compared to the threonine reference peptide (Vmax/KM ~375 cpm/mM) [1]. For comparison, the L-threo-β-hydroxynorvaline (L-threo-Hnv) peptide showed a Vmax/KM of ~4 cpm/mM (~94-fold reduction), indicating that extending the side chain from norvaline (ethyl) to norleucine (n-propyl) further impairs substrate binding. The data demonstrate a pronounced stereospecific hydrophobic binding pocket in OST that discriminates against the elongated β-substituent of hydroxynorleucine.

N-linked glycosylation Oligosaccharyltransferase Substrate specificity

As Stereodefined Analog of DL-6-Hydroxy Norleucine

Multiple reputable vendor technical datasheets consistently classify (2R,3R)-3-hydroxynorleucine as an analog of DL-6-Hydroxy Norleucine (H948855), a documented intermediate for antiviral and antihypertensive drug synthesis . The structural relationship is explicit: whereas DL-6-Hydroxy Norleucine carries a hydroxyl group at the terminal ε-carbon (C-6), Erythro-D-β-Hydroxynorleucine bears the hydroxyl at the β-carbon (C-3) with defined (2R,3R) stereochemistry. This positional isomerism means the two compounds are not interchangeable in synthetic routes; the β-hydroxy configuration introduces a second chiral center and alters the reactivity profile at the α-carbon. References cited on vendor pages include Kaufman et al. (J. Biol. Chem., 1982), Hanson et al. (Bioorg. Chem., 1990), and Robl et al. (J. Med. Chem., 1997), establishing the broader research context for hydroxynorleucine derivatives in medicinal chemistry .

Antiviral intermediate Antihypertensive synthesis Chiral building block

Hygroscopicity and Thermal Stability

Erythro-D-β-Hydroxynorleucine is reported to be hygroscopic and requires storage under inert atmosphere at refrigerator temperature (2–8°C), with a melting point above 218°C accompanied by decomposition . These handling requirements differ from its regioisomer DL-6-Hydroxy Norleucine, which is also described as hygroscopic but without explicit inert-atmosphere requirements in available documentation. The compound's moderate aqueous solubility (slightly soluble in water and acidic aqueous solutions) imposes constraints on reaction solvent selection that do not apply to more freely soluble amino acid derivatives . Purity by HPLC is specified at ≥95% for commercial lots, with molecular weight confirmed at 147.17 g/mol .

Storage stability Hygroscopicity Solid-phase peptide synthesis

Erythro-D-β-Hydroxynorleucine Science-Backed Applications


Acylase I Stereoselectivity Studies

Investigators studying the stereospecificity of amino acid acylases can use Erythro-D-β-Hydroxynorleucine as a defined substrate to probe the enzyme's tolerance for the erythro configuration at the β-carbon. The Otani et al. (1976) finding that hog renal acylase I differentiates between diastereomers A and B provides a direct rationale for this application [1]. Because the D-enantiomer is not hydrolyzed by acylase I (which is L-specific), the D-erythro isomer serves as an inert control or as a starting material for generating the N-chloroacetyl-D-erythro derivative for comparative growth inhibition studies.

OST Binding Pocket SAR

The Breuer et al. (2001) data demonstrates that extending the β-substituent from methyl (threonine) to n-propyl (hydroxynorleucine) increases KM and reduces Vmax/KM by ~750-fold [2]. Researchers investigating the dimensions and stereochemical constraints of the OST hydrophobic binding pocket can incorporate the (2R,3R)-erythro isomer into custom tripeptide substrates to map whether the erythro vs. threo configuration at the β-carbon and α-carbon further modulates binding, extending the published data which used primarily L-threo/allo mixtures.

Peptidomimetic Synthesis: Chiral Intermediate

As a stereodefined analog of DL-6-Hydroxy Norleucine—a known intermediate for antiviral and antihypertensive agents—Erythro-D-β-Hydroxynorleucine can serve as a chiral building block for exploring peptidomimetics with hydroxylation at the β-position rather than the ε-position . The defined (2R,3R) configuration ensures that any biological activity observed in downstream products can be unambiguously attributed to the erythro-D stereochemistry, avoiding the confounding effects of diastereomeric or enantiomeric mixtures.

Microbiological Growth Screening of β-Hydroxy Derivatives

The Otani et al. (1976) Lactobacillus casei screening model provides a precedent for using N-acylated β-hydroxynorleucine derivatives as test compounds in microbial growth modulation assays [1]. Procuring the single-isomer Erythro-D-β-Hydroxynorleucine enables the preparation of its N-chloroacetyl derivative for direct side-by-side comparison with the other three isomers, facilitating SAR studies that require isomerically pure starting materials.

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